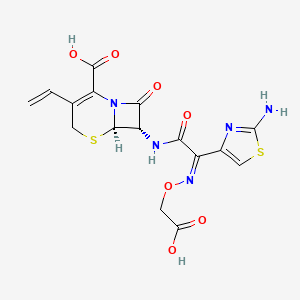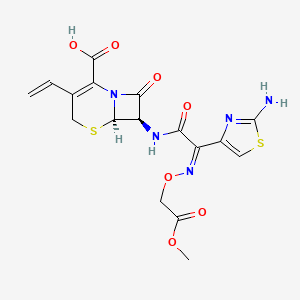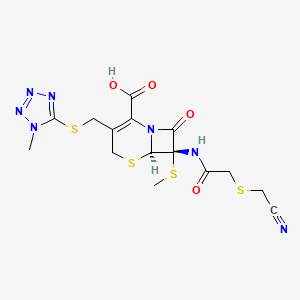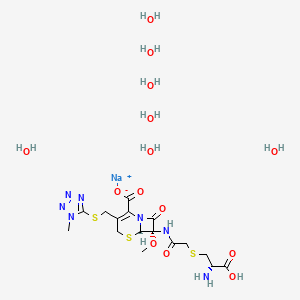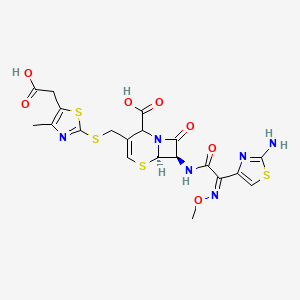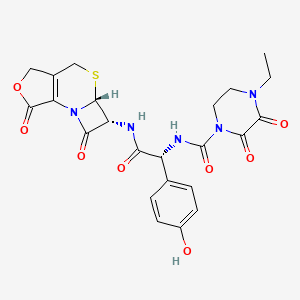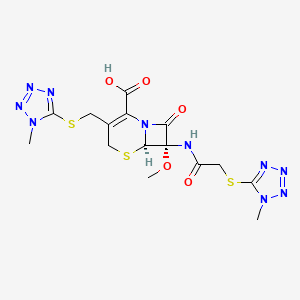
Clopidogrel Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clopidogrel Impurity 7 is a chemical compound with the molecular formula C16H18ClNO5S2 and a molecular weight of 403.9 . Its chemical name is 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine-3-sulfonic acid .
Synthesis Analysis
The synthesis of Clopidogrel Impurity 7 involves several steps. According to a patent , the starting raw material is o-chlorobenzene glycine, which undergoes esterification to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. The reaction with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, yields ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclization produces the localized impurity of clopidogrel liquid phase .
Molecular Structure Analysis
The molecular structure of Clopidogrel Impurity 7 is complex, with several functional groups. It includes a chlorophenyl group, a methoxy group, a hexahydrothieno pyridine ring, and a sulfonic acid group .
Chemical Reactions Analysis
Clopidogrel Impurity 7, like other pharmaceutical compounds, can undergo various chemical reactions. For instance, it can be subjected to acid and alkali hydrolysis, oxidation, and photodegradation . The exact reactions and their outcomes would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
-
Pharmaceutical Analysis
- Clopidogrel and its impurities have been studied using capillary electrophoresis . The method involved a reversed phase high performance liquid chromatographic (RP-HPLC) method for the analysis of clopidogrel bisulfate . The chromatographic conditions comprised of a reversible phase C18 column with a mobile phase consisting of a mixture of 50 mM potassium di-hydrogen phosphate and acetonitrile . The flow rate was 1ml/min, the detection was carried out at 247 nm and the retention time of clopidogrel was 6.5 min .
- The method was validated for accuracy, precision and robustness . The results indicate that the drugs are susceptible to degradation in different conditions . All the peaks of degraded products were resolved from the active pharmaceutical ingredient with significant different retention times .
-
Quality Control
-
Chemical Transformation
-
High-Performance Thin-Layer Chromatography (HPTLC)
- An HPTLC assay method for clopidogrel in bulk drugs has been described . The method employed TLC aluminium plates precoated with silica gel 60F-254 as the stationary phase . The solvent system consisted of toluene: methanol: triethylamine (6.5: 4.0: 0.1 v/v/v) . The system was found to give a compact spot for clopidogrel (Rf value of 0.40 ± 0.010) . Densitometric analysis of Clopidogrel was carried out in the absorbance mode at 254 nm . The linear regression analysis data for the calibration plots showed good linear relationship with r2 = 0.888 with respect to peak area in the concentration range 30 - 120 ng/spot .
-
Capillary Zone Electrophoresis (CZE)
-
Anti-Platelet Therapy
- Resistance to an anti-platelet agent clopidogrel (CLP) and the growing number of products with the drug cause the need for comparison of their quality to assure patients safe and effective treatment . Therefore, the aim of the study was to compare in vitro dissolution kinetics of CLP immediate-release tablets, commonly used in anti-platelet therapy .
-
Pharmaceutical Formulation Development
- Clopidogrel and its impurities are used in the development of pharmaceutical formulations . The stability of these formulations is tested under various conditions, including acid and alkali hydrolysis, oxidation, and photodegradation . The results of these tests can help in the development of more stable and effective pharmaceutical products .
-
Drug Interaction Studies
-
Environmental Impact Studies
-
Pharmacokinetic Studies
-
Toxicological Studies
-
Pharmacodynamic Studies
Propriétés
Numéro CAS |
444728-13-6 |
|---|---|
Nom du produit |
Clopidogrel Impurity 7 |
Formule moléculaire |
C15H15ClN2OS |
Poids moléculaire |
306.82 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



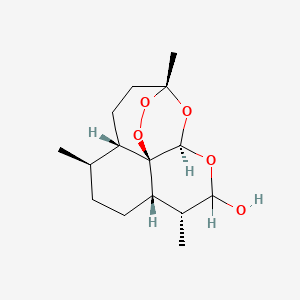
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
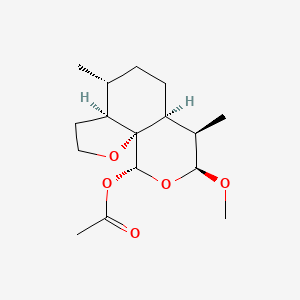
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
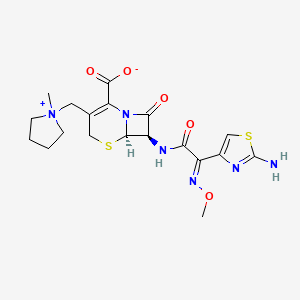
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
